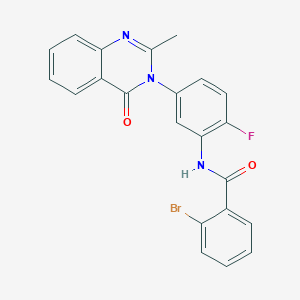

2-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

描述

2-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromo group, a fluoro group, and a quinazolinone moiety, making it a molecule of interest in various fields of scientific research.

属性

IUPAC Name |

2-bromo-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrFN3O2/c1-13-25-19-9-5-3-7-16(19)22(29)27(13)14-10-11-18(24)20(12-14)26-21(28)15-6-2-4-8-17(15)23/h2-12H,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSMDIPIVUVPBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide typically involves multi-step organic reactions. The starting materials often include 2-bromobenzoyl chloride and 2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)aniline. The reaction conditions usually involve the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline derivative attacks the carbonyl carbon of the benzoyl chloride, forming the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

2-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.

科学研究应用

2-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 2-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to changes in cellular pathways and biological processes, making the compound useful in therapeutic applications.

相似化合物的比较

Similar Compounds

2-bromo-N-(2-fluorophenyl)benzamide: Lacks the quinazolinone moiety, making it less complex.

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide: Does not contain the bromo group, which may affect its reactivity and biological activity.

2-bromo-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide: Lacks the fluoro group, which can influence its chemical properties and interactions.

Uniqueness

2-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is unique due to the presence of both bromo and fluoro groups along with the quinazolinone moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

2-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 452.3 g/mol. The compound features a bromine atom, a fluorine atom, and a quinazolinone moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H15BrFN3O2 |

| Molecular Weight | 452.3 g/mol |

| CAS Number | 941945-67-1 |

Biological Activity Overview

Quinazoline derivatives, including this compound, are known for their diverse pharmacological properties. Research indicates that compounds with similar structures exhibit activities such as:

- Anticancer : Inhibition of cancer cell proliferation and induction of apoptosis.

- Antimicrobial : Activity against various bacterial strains.

- Anti-inflammatory : Reduction of inflammation in animal models.

Anticancer Activity

Recent studies have demonstrated the potential of quinazoline derivatives as anticancer agents. For instance, compounds similar to this compound have shown significant cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer).

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of various quinazoline derivatives against MCF7 and A549 cell lines, revealing IC50 values that indicate potent activity:

| Compound Name | IC50 (μM) MCF7 | IC50 (μM) A549 |

|---|---|---|

| 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazoline | 0.096 | Not reported |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin | 2.09 | 2.08 |

These findings suggest that the structural modifications present in compounds like this compound could enhance anticancer efficacy.

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has also been explored. Compounds exhibiting similar structural features have been tested against various bacterial strains.

Antimicrobial Efficacy Results

In vitro studies demonstrated varying degrees of antimicrobial activity:

| Compound Name | MIC (mg/mL) against E. coli | MIC (mg/mL) against S. aureus |

|---|---|---|

| Compound A | 6.72 | 6.63 |

| Compound B | 6.67 | 6.45 |

These results indicate that modifications to the quinazoline structure can lead to enhanced antimicrobial properties.

The mechanism by which this compound exerts its biological effects is likely multifaceted, involving:

- Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation.

- Receptor Binding : Interacting with cellular receptors to modulate signaling pathways.

- Induction of Apoptosis : Triggering programmed cell death in malignant cells.

常见问题

Q. What are the common synthetic routes for synthesizing 2-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide and its derivatives?

- Methodological Answer : A domino synthesis approach using iodine (I₂) and tert-butyl hydroperoxide (TBHP) as catalysts under reflux conditions is widely employed. This method facilitates the formation of the quinazolinone core and subsequent benzamide coupling in a single step. Key steps include:

- Reaction Optimization : Varying solvent systems (e.g., methanol or DMF) and reaction temperatures (80–100°C).

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product .

- Example : A similar compound, N-(4-bromophenyl)-2-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide, was synthesized with a 78% yield using this method .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming aromatic proton environments and substituent positions (e.g., distinguishing fluorine and bromine coupling patterns). For example, the quinazolinone carbonyl signal typically appears near δ 164 ppm in 13C NMR .

- FT-IR : Identifies functional groups like amide C=O (1664–1706 cm⁻¹) and quinazolinone C=O (1650–1680 cm⁻¹) .

- HRMS : Validates molecular weight and isotopic patterns (e.g., bromine’s M+2 peak) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity in the synthesis of such compounds?

- Methodological Answer :

- Catalyst Screening : Test alternatives to I₂/TBHP, such as TEMPO or metal catalysts, to reduce side reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- In Situ Monitoring : Use TLC or HPLC to track reaction progress and identify byproducts (e.g., uncyclized intermediates) .

- Data Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| I₂/TBHP in MeOH | 78 | 95 |

| TEMPO in DMF | 65 | 88 |

| Metal catalyst | 70 | 90 |

Q. What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and HRMS to confirm functional groups. For example, discrepancies in carbonyl signals can be resolved by comparing experimental IR peaks with computational predictions .

- Computational Chemistry : Use DFT calculations to simulate NMR spectra and verify resonance assignments .

- X-ray Crystallography : Resolve ambiguous stereochemistry or substituent positions (see FAQ 5) .

Q. How can X-ray crystallography using SHELX software aid in determining the crystal structure?

- Methodological Answer :

- Data Collection : High-resolution (≤1.0 Å) data is ideal for resolving heavy atoms (Br, F).

- Refinement : SHELXL refines anisotropic displacement parameters and handles twinning (common in halogenated compounds).

- Validation : Check R-factors (target < 0.05) and electron density maps for missing hydrogen atoms .

Q. How can researchers evaluate the compound’s potential as an antibacterial agent?

- Methodological Answer :

- Target Identification : Screen against bacterial enzymes like acyl carrier protein synthase (ACPS), which are critical for lipid biosynthesis .

- MIC Assays : Determine minimum inhibitory concentrations (MIC) against Staphylococcus aureus or E. coli.

- Mechanistic Studies : Use fluorescence polarization to assess binding affinity to ACPS .

Q. What approaches are recommended for derivatizing the compound to enhance physicochemical properties?

- Methodological Answer :

- Surfactant Derivatives : Introduce alkylene oxide chains to the quinazolinone core to improve solubility (e.g., compound 10 in ) .

- Prodrug Design : Mask polar groups (e.g., amide) with ester linkages for enhanced bioavailability.

- Data Table :

| Derivative | Water Solubility (mg/mL) | LogP |

|---|---|---|

| Parent Compound | 0.01 | 3.2 |

| Ethylene Oxide Add | 1.5 | 2.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。